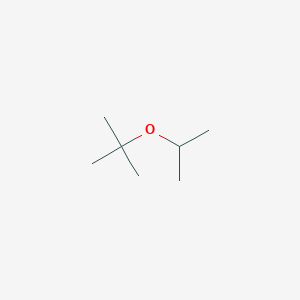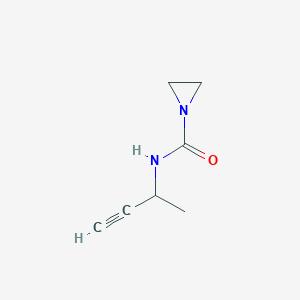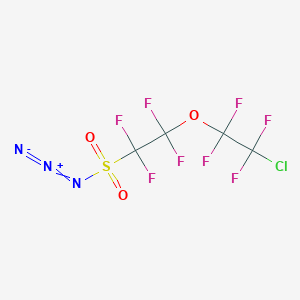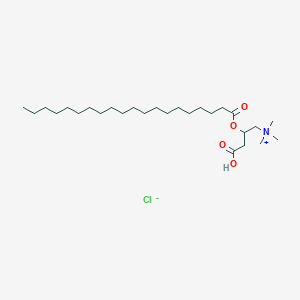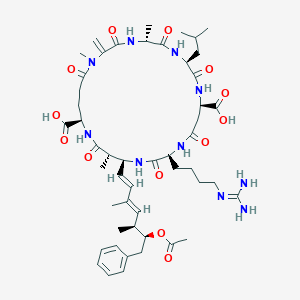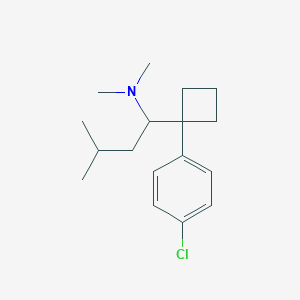
西布曲明
概述
描述
Sibutramine is a centrally acting stimulant that was primarily used as an appetite suppressant for the treatment of obesity. It functions as a serotonin-norepinephrine reuptake inhibitor, similar to tricyclic antidepressants. Sibutramine was marketed under various brand names, including Meridia and Reductil, before being withdrawn from many markets due to concerns about cardiovascular risks .
作用机制
西布曲明通过抑制神经元突触处去甲肾上腺素、血清素和少量多巴胺的再摄取来发挥作用。这种抑制会增加突触间隙中这些神经递质的水平,从而促进饱腹感并减少食欲。 主要的代谢产物 M1 和 M2 也具有活性,并有助于整体药理作用 .
类似化合物:
芬特明: 另一种食欲抑制剂,通过在大脑中释放去甲肾上腺素来起作用。
奥利司他: 一种通过抑制膳食脂肪吸收来减肥的药物。
托吡酯: 一种抗惊厥药,被非处方用于减肥
比较:
西布曲明与芬特明: 它们都是食欲抑制剂,但西布曲明通过抑制神经递质的再摄取起作用,而芬特明则释放去甲肾上腺素。
西布曲明与奥利司他: 西布曲明影响神经递质水平,而奥利司他通过抑制脂肪吸收外周起作用。
西布曲明独特的作用机制及其对神经递质水平的强大影响使其与其他减肥药物区分开来,但其心血管风险限制了其使用。
科学研究应用
化学: 用作研究血清素-去甲肾上腺素再摄取抑制效应的模型化合物。
生物学: 研究其对神经递质水平和食欲调节的影响。
医学: 主要用于肥胖患者的减肥,但由于安全问题,其使用受到限制。
生化分析
Biochemical Properties
Sibutramine interacts with various enzymes and proteins in the body. It primarily inhibits the reuptake of serotonin and noradrenaline, and to a lesser extent, dopamine . This interaction alters the balance of these neurotransmitters in the brain, which can affect mood and appetite.
Cellular Effects
Sibutramine has been shown to have effects on various types of cells and cellular processes. For example, in a study on rat salivary glands, sibutramine was found to decrease the acinar area and increase the stromal area in the parotid gland . It also increased oxidative damage to lipids .
Molecular Mechanism
The molecular mechanism of action of sibutramine involves the inhibition of the reuptake of serotonin and noradrenaline, and to a lesser extent, dopamine . This results in an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sibutramine have been observed to change over time. For instance, in a study on rat salivary glands, sibutramine was administered for 28 days, and it was found that the drug increased oxidative damage to lipids over this period .
Dosage Effects in Animal Models
The effects of sibutramine can vary with different dosages in animal models. In the aforementioned study on rat salivary glands, rats were treated with sibutramine at a dosage of 10 mg/kg/day . The study found that this dosage of sibutramine resulted in significant changes in the salivary glands, including a decrease in the acinar area and an increase in oxidative damage to lipids .
Metabolic Pathways
Sibutramine is involved in various metabolic pathways. It primarily affects the serotonin and noradrenaline pathways by inhibiting the reuptake of these neurotransmitters . This can result in changes in metabolic flux and metabolite levels.
Subcellular Localization
Given its mechanism of action, it is likely that sibutramine is localized in the synaptic cleft where it inhibits the reuptake of serotonin and noradrenaline .
准备方法
合成路线和反应条件: 西布曲明的合成通常涉及在强碱(如氢化钠)存在下,1-(4-氯苯基)环丁烷腈与2-甲基-2-丁醇反应。 此反应生成中间体,然后使用氢化铝锂还原生成西布曲明 .
工业生产方法: 西布曲明的工业生产涉及类似的合成路线,但规模更大。 该工艺包括严格的纯化步骤,例如重结晶和色谱,以确保最终产品的纯度 .
反应类型:
氧化: 西布曲明可以发生氧化反应,特别是在胺基处,导致形成N-氧化物衍生物。
还原: 西布曲明的还原可以生成仲胺。
常用试剂和条件:
氧化: 过氧化氢或过酸是常用的氧化剂。
还原: 氢化铝锂或硼氢化钠是典型的还原剂。
取代: 卤化可以在受控条件下使用氯或溴等试剂进行.
主要产品:
氧化: N-氧化物衍生物。
还原: 仲胺。
取代: 卤化衍生物.
相似化合物的比较
Phentermine: Another appetite suppressant that works by releasing norepinephrine in the brain.
Orlistat: A weight loss drug that works by inhibiting the absorption of fats from the diet.
Topiramate: An anticonvulsant that has been used off-label for weight loss
Comparison:
Sibutramine vs. Phentermine: Both are appetite suppressants, but sibutramine works by inhibiting reuptake of neurotransmitters, while phentermine releases norepinephrine.
Sibutramine vs. Orlistat: Sibutramine affects neurotransmitter levels, whereas orlistat works peripherally by inhibiting fat absorption.
Sibutramine vs. Topiramate: Sibutramine is primarily a reuptake inhibitor, while topiramate has multiple mechanisms, including effects on neurotransmitter release and ion channels
Sibutramine’s unique mechanism of action and its potent effects on neurotransmitter levels distinguish it from other weight loss medications, though its cardiovascular risks have limited its use.
属性
IUPAC Name |
1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14/h6-9,13,16H,5,10-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAANXDKBXWMLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
84485-00-7 (hydrochloride) | |
| Record name | Sibutramine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106650560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1023578 | |
| Record name | Sibutramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sibutramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015237 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.40e-04 g/L | |
| Record name | Sibutramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01105 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sibutramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015237 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Sibutramine produces its therapeutic effects by inhibition of norepinephrine (NE), serotonin (5-hydroxytryptamine, 5-HT), and to a lesser extent, dopamine reuptake at the neuronal synapse. By inhibiting the reuptake of these neurotransmitters, sibutramine promotes a sense of satiety and decrease in appetite, thereby reducing food intake. Data from animal studies also suggest that sibutramine may also increase energy expenditure through thermogenic effects in both the basal and fed states, but this has not been confirmed in humans. Sibutramine and its major pharmacologically active metabolites (M1 and M2) do not act via release of monoamines., The anorectic effects of sibutramine are principally due to its primary and secondary amine metabolites that inhibit reuptake (but do not cause release) of serotonin, norepinephrine, and, to a lesser extent, dopamine at the neuronal synapse, thus promoting a sense of satiety. Results of animal studies suggest that sibutramine also may increase energy expenditure through thermogenic effects. However, this has not been confirmed in humans to date., In order to clarify the mechanism underlying the anti-obesity effects of sibutramine, we examined the effects of sibutramine on extracellular levels of dopamine and 5-hydroxytryptamine (5-HT) through microdialysis in the striatum in unanesthetized and freely moving rats. Sibutramine (5 mg/kg, oral administration (po)) increased extracellular dopamine and 5-HT levels in rat striatum. The tricyclic antidepressant dosulepin (80 mg/kg, po or 1 uM perfusion through the striatal probe) increased 5-HT levels only. Sibutramine-induced dopamine release was antagonized by perfusion of tetrodotoxin (1 uM) through the microdialysis probe in the striatum. However, sibutramine-induced dopamine release was not inhibited by prazosin (1 mg/kg, intraperitoneal injection (ip)), a suppressor of serotonergic activity in the striatum via blockade of alpha(1)-adrenoceptors, or perfusion with nomifensine (1 uM), an inhibitor of dopamine re-uptake. These results suggest that sibutramine increases dopamine levels in the striatum by exocytotic release and not by a carrier-mediated mechanism, Sibutramine is a noradrenaline and 5-hydroxytryptamine reuptake inhibitor which causes weight loss in laboratory rodents via effects on both food intake and metabolic rate. Sibutramine's effects are predominantly mediated by two pharmacologically-active metabolites (its primary and secondary amines). Sibutramine and its active metabolites do not cause the release of monoamine neurotransmitters and do not have affinity for their receptors. Sibutramine dose-dependently inhibits 24 hr food intake in rats by enhancing the natural physiological process of satiety. Sibutramine also stimulates thermogenesis in rats, producing sustained (> 6 hr) increases in oxygen consumption of up to 30%. The thermogenic effect of sibutramine results from central activation of efferent sympathetic activity which, in turn, involves activation of beta 3-adrenoceptors. Sympathetic stimulation of brown adipose tissue via beta 3-adrenoceptors is thought to be the cause of the large, 18 fold increase in brown adipose tissue glucose utilization induced by sibutramine. These dual effects of sibutramine on food intake and thermogenesis explain its anti-obesity effect in animals. | |
| Record name | Sibutramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01105 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SIBUTRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7209 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
106650-56-0 | |
| Record name | Sibutramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106650-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sibutramine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106650560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sibutramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01105 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sibutramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanemethanamine, 1-(4-chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SIBUTRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV5EC51866 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SIBUTRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7209 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Sibutramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015237 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
191-192 °C, 191 - 192 °C | |
| Record name | Sibutramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01105 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sibutramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015237 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Sibutramine?
A1: Sibutramine functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). [] Its primary and secondary amine metabolites, resulting from metabolism in the body, are pharmacologically active. They inhibit the reuptake of serotonin (5-hydroxytryptamine) and norepinephrine in the central nervous system. [, ] This leads to enhanced satiety and increased energy expenditure, contributing to its weight management properties. [, ]
Q2: How does Sibutramine's mechanism differ from other weight-loss drugs?
A2: Unlike amphetamine-like drugs that promote the release of monoamines, Sibutramine enhances monoamine function through reuptake inhibition. [] This distinction makes it unique compared to other weight-reducing drugs that act solely on serotonin or norepinephrine and dopamine release. []
Q3: How does Sibutramine affect energy expenditure?
A3: Sibutramine increases energy expenditure, primarily through thermogenesis. [] This effect is mediated by the synergistic interaction of serotonin and norepinephrine, leading to the selective activation of brown adipose tissue. []
Q4: What is the molecular formula and weight of Sibutramine?
A4: Sibutramine hydrochloride monohydrate, the common form used in research, has the molecular formula C17H26ClN • HCl • H2O and a molecular weight of 357.76 g/mol.
Q5: Does the available research focus on Sibutramine's material compatibility, stability, or catalytic properties?
A5: The provided research primarily focuses on Sibutramine's application as a weight management agent and does not delve into its material compatibility, stability under various conditions, or any catalytic properties it might possess.
Q6: Has computational chemistry been employed in Sibutramine research?
A6: While computational chemistry and modeling can provide valuable insights into drug design and development, the provided research articles do not elaborate on the use of simulations, calculations, or QSAR models specifically related to Sibutramine.
Q7: What is known about the structure-activity relationship of Sibutramine enantiomers?
A7: Research indicates that the (R)-enantiomer of Sibutramine demonstrates a more pronounced anorexic effect compared to the (S)-enantiomer or the racemic (RS)-sibutramine. [] This highlights the importance of chirality in Sibutramine's pharmacological activity.
Q8: Are there formulation strategies to enhance Sibutramine's properties?
A8: Studies have explored formulations to improve Sibutramine's solubility. One study describes a solid dispersion system using a fluid-bed granulator to overcome the low solubility of Sibutramine freebase. [] This formulation exhibited bioequivalence with commercially available Sibutramine hydrochloride in beagle dogs. [] Another study details a powder and granule formulation employing hydroxypropyl methylcellulose, water-soluble sugars, and organic acids to enhance Sibutramine's solubility. []
Q9: Do the provided research articles discuss SHE regulations concerning Sibutramine?
A9: While SHE regulations are critical in pharmaceutical development, the provided research papers primarily focus on Sibutramine's efficacy, safety, and pharmacological properties and do not explicitly address SHE regulations.
Q10: What is the metabolic pathway of Sibutramine?
A10: Sibutramine undergoes extensive first-pass metabolism primarily via CYP2B6 and CYP2C19 enzymes, resulting in two active metabolites: mono-desmethyl Sibutramine (M1) and di-desmethyl Sibutramine (M2). [] These metabolites significantly contribute to Sibutramine's pharmacological activity. [, ]
Q11: How does Clopidogrel impact Sibutramine's pharmacokinetics?
A11: Concomitant administration of Clopidogrel, a CYP2B6 and CYP2C19 inhibitor, significantly alters Sibutramine's pharmacokinetic profile. [] It increases the plasma concentrations and half-life of Sibutramine and M1 while decreasing Sibutramine's apparent oral clearance. [] This interaction highlights the potential for clinically significant drug interactions with Sibutramine.
Q12: Has Sibutramine shown efficacy in treating conditions beyond obesity?
A12: Sibutramine has demonstrated efficacy in treating binge eating disorder, reducing binge eating frequency, weight, and associated psychopathology in a randomized, placebo-controlled study. []
Q13: Does Sibutramine impact cardiovascular parameters?
A13: While Sibutramine demonstrates efficacy in weight loss, research indicates it can influence cardiovascular parameters. Studies show it increases blood pressure and heart rate in some patients, particularly those with preexisting cardiovascular disease. [, , , , , ]
Q14: Are there documented cases of resistance to Sibutramine?
A14: The provided research focuses primarily on Sibutramine's effectiveness and side effects. It does not provide detailed information about resistance mechanisms or cross-resistance with other compounds.
Q15: Does long-term Sibutramine use pose any safety concerns?
A15: Long-term Sibutramine use has been linked to an increased risk of cardiovascular events, specifically nonfatal myocardial infarction and stroke, in patients with pre-existing cardiovascular disease. [, , , ] This led to the withdrawal of Sibutramine from several markets. [, , ]
Q16: Are there specific drug delivery strategies for Sibutramine?
A16: The provided research does not focus on specific drug delivery strategies or targeted therapies using Sibutramine.
Q17: Have biomarkers been identified to predict Sibutramine's efficacy?
A17: The research presented does not delve into specific biomarkers to predict treatment response or monitor potential adverse effects.
Q18: What analytical methods are used to detect Sibutramine in various products?
A18: Several analytical methods are employed for Sibutramine detection and quantification:
- High-Performance Liquid Chromatography (HPLC): This technique, often coupled with mass spectrometry or diode array detectors, is frequently used to identify and quantify Sibutramine in pharmaceutical formulations and herbal products. [, , ]
- Thin-Layer Chromatography (TLC): This method, especially when combined with densitometry, can also be used for the qualitative and quantitative analysis of Sibutramine. [, ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This highly sensitive and specific method is used for the identification and quantification of Sibutramine and its metabolites in various matrices. []
- Ultra Performance Liquid Chromatography - Tandem Mass Spectrometry (UPLC-MS/MS): This method allows for rapid and sensitive detection of Sibutramine and its desmethyl derivatives in slimming foods. []
Q19: Do the research articles discuss the environmental impact of Sibutramine?
A19: The provided research focuses on Sibutramine's application in a clinical setting and does not extend to its environmental impact and degradation.
Q20: Is there information about the validation of these analytical methods?
A20: While the research mentions various analytical techniques used for Sibutramine detection and quantification, it does not elaborate on the specific validation parameters employed for those methods.
Q21: Does Sibutramine elicit an immune response?
A21: The research provided does not offer insights into the immunogenicity of Sibutramine or its potential to trigger immunological responses.
Q22: Does Sibutramine interact with drug transporters or metabolizing enzymes?
A22: Yes, Sibutramine is primarily metabolized by CYP2B6 and CYP2C19 enzymes. [] Co-administration with inhibitors of these enzymes, such as Clopidogrel, can significantly alter Sibutramine's pharmacokinetics. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

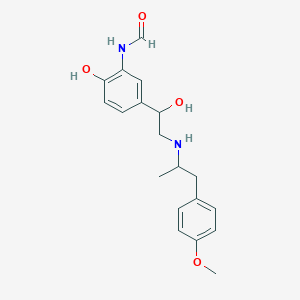

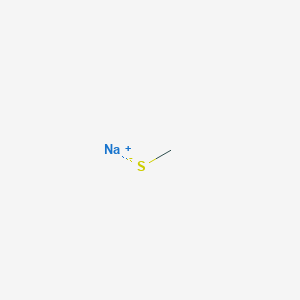
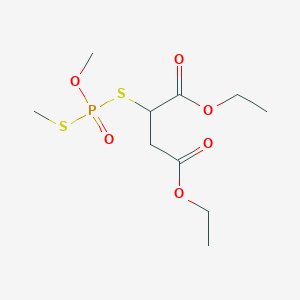
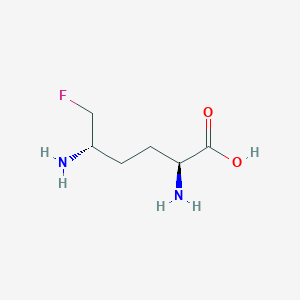

![2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone](/img/structure/B127759.png)
